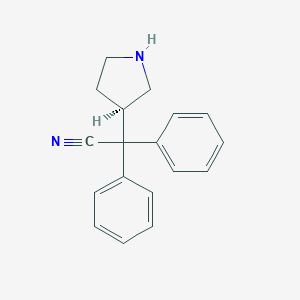

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Overview

Description

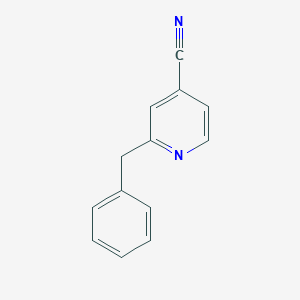

“®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains two phenyl groups (rings of six carbon atoms, also known as benzene rings) and a nitrile group (a carbon triple-bonded to a nitrogen).

Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The “R” in the name indicates that the compound has a specific configuration at one of its chiral centers, meaning it has a specific three-dimensional arrangement of atoms.Scientific Research Applications

Analytical Chemistry Applications

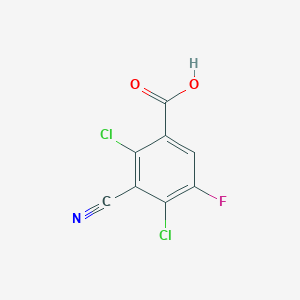

In the context of analytical chemistry, research has delved into the effects of organic solvent compositions on the pH of buffered HPLC (High-Performance Liquid Chromatography) mobile phases. This includes the study of acetonitrile-water and methanol-water mixtures, which are relevant to understanding the behavior of compounds like "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" during chromatographic separation (Subirats, Rosés, & Bosch, 2007).

Synthesis of Bioactive Compounds

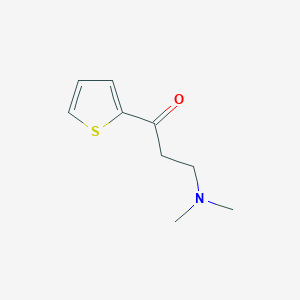

The synthesis of bioactive compounds, especially in the pharmaceutical sector, has seen significant interest in the structural motifs similar to "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile". For instance, the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, involves synthetic methodologies that could be relevant for compounds with similar structural complexity (Saeed et al., 2017).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, a key feature of "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", are extensively utilized in medicinal chemistry to create compounds for treating human diseases. The versatility of the pyrrolidine scaffold, due to its sp3-hybridization and contribution to stereochemistry, facilitates the exploration of pharmacophore space leading to novel biologically active compounds (Li Petri et al., 2021).

Chromatographic Techniques

Research on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) highlights the utility of acetonitrile, a common solvent for "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", in separating polar, weakly acidic, or basic samples. This underlines the importance of understanding solvent properties in the analytical characterization of complex molecules (Jandera, 2011).

Environmental and Health Impact Studies

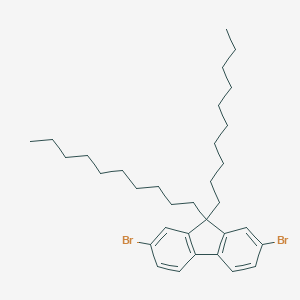

Although the specific compound "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" is not directly mentioned in environmental health studies, research on similar compounds, especially those related to flame retardants like polybrominated diphenyl ethers (PBDEs), underscores the significance of understanding the environmental and health impacts of chemical compounds. Studies have explored the exposure pathways, levels, and toxicity of PBDEs in humans, providing a framework for assessing the potential environmental and health implications of a wide range of chemical substances (Wu et al., 2020).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for ®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a core structure in the compound, have been studied . These parameters can influence the compound’s pharmacokinetic properties and bioavailability.

Result of Action

It is known that pyrrolidine derivatives can display full agonism in certain receptors , which could suggest potential cellular effects of the compound.

Action Environment

It is known that the steric factors can influence the biological activity of pyrrolidine derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248519 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | |

CAS RN |

133099-12-4 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

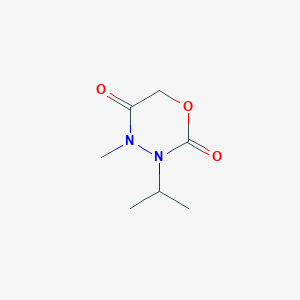

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)